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Compound of Interest

Compound Name: Sorbitan monododecanoate

Cat. No.: B148407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

Sorbitan monododecanoate, also known as Span® 20, in the development of novel

pharmaceutical formulations. Sorbitan monododecanoate is a non-ionic surfactant widely

employed as an emulsifying, stabilizing, and dispersing agent in various drug delivery systems.

Its biocompatibility and ability to form stable vesicles and emulsions make it a valuable

excipient in the formulation of niosomes, solid lipid nanoparticles (SLNs), microemulsions, and

organogels.

Niosomes
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and

cholesterol. They are analogous to liposomes and can encapsulate both hydrophilic and

lipophilic drugs, offering advantages such as enhanced stability and reduced cost. Sorbitan
monododecanoate is a key surfactant used in niosome preparation due to its ability to form

stable bilayer structures.

Application Note: Niosomes for Enhanced Oral
Bioavailability
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Sorbitan monododecanoate-based niosomes can significantly improve the oral bioavailability

of poorly water-soluble drugs. For instance, nimodipine, a calcium channel antagonist with low

aqueous solubility and extensive first-pass metabolism, has been successfully encapsulated in

Span 20 niosomes, leading to improved pharmacokinetic profiles. The vesicular structure of

niosomes protects the encapsulated drug from enzymatic degradation in the gastrointestinal

tract and can enhance its absorption across the intestinal epithelium.

Quantitative Data Summary: Nimodipine-Loaded Niosomes
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F1

Span

20:Cholest

erol (2:1)

203.63 ±

1.41

0.125 ±

0.058

-46.67 ±

2.20
57.1 ± 3.45 44.33

F3

Span

20:Cholest

erol (1:1)

161.80 ±

15.77

0.081 ±

0.061

-38.10 ±

0.56
49.6 ± 6.61 65.36

F4

Span

20:Cholest

erol (1:2)

220.90 ±

3.42

0.474 ±

0.081

-52.10 ±

1.04
68.2 ± 6.13 31.21

Data synthesized from a study on nimodipine-loaded niosomes.

Experimental Protocol: Preparation of Niosomes by
Thin-Film Hydration
This protocol describes the preparation of niosomes using the thin-film hydration method, a

common and reliable technique for niosome formulation.

Materials:

Sorbitan monododecanoate (Span 20)
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Cholesterol

Active Pharmaceutical Ingredient (API)

Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

Aqueous Phase (e.g., Phosphate Buffered Saline pH 7.4)

Equipment:

Rotary evaporator

Water bath

Sonicator (bath or probe type)

Round bottom flask

Procedure:

Dissolution of Components: Accurately weigh Sorbitan monododecanoate, cholesterol,

and the API and dissolve them in the organic solvent mixture in a round-bottom flask.

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under

reduced pressure at a controlled temperature (e.g., 60°C) until a thin, dry film of the lipid

mixture is formed on the inner wall of the flask.

Hydration: Hydrate the thin film with the aqueous phase by rotating the flask in a water bath

at a temperature above the gel-liquid transition temperature of the surfactant (for Span 20,

this is typically around 60°C). This process leads to the formation of multilamellar vesicles

(MLVs).

Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles

or ULVs), the niosomal suspension can be subjected to sonication or extrusion.
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Step 1: Dissolution

Step 2: Film Formation

Step 3: Hydration Step 4: Size Reduction
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Hydration with Agitation
(Above Transition Temperature)

Hydrate Thin Film

Addition of Aqueous Phase Sonication or ExtrusionForm MLVs jFinal Niosome Suspension

Click to download full resolution via product page

Workflow for Niosome Preparation.

Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at both room and body

temperature. They offer advantages such as controlled drug release, protection of labile drugs,

and good tolerability. Sorbitan monododecanoate is often used as a surfactant to stabilize the

nanoparticle dispersion.

Application Note: SLNs for Topical Drug Delivery
Sorbitan monododecanoate can be used in the formulation of SLNs for the topical delivery of

various drugs. For example, quercetin-loaded SLNs prepared with Span 20 have shown

improved release profiles and bioaccessibility.[1] The small particle size and lipidic nature of

SLNs can enhance drug penetration into the skin, providing a localized and sustained

therapeutic effect.
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Quantitative Data Summary: Quercetin-Loaded SLNs
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Data from a study on quercetin-loaded SLNs.[2]

Experimental Protocol: Preparation of SLNs by Hot
Homogenization and Ultrasonication
This protocol outlines the preparation of SLNs using a high-energy method involving hot

homogenization followed by ultrasonication.

Materials:

Solid Lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)

Sorbitan monododecanoate (Span 20)

Co-surfactant (optional, e.g., Poloxamer 188)

Active Pharmaceutical Ingredient (API)

Purified Water

Equipment:

High-speed homogenizer

Probe sonicator

Water bath
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Magnetic stirrer

Procedure:

Preparation of Lipid Phase: Melt the solid lipid by heating it to about 5-10°C above its melting

point. Dissolve the lipophilic API in the molten lipid.

Preparation of Aqueous Phase: Dissolve Sorbitan monododecanoate and any co-

surfactant in purified water and heat to the same temperature as the lipid phase.

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-

speed homogenization for a few minutes to form a coarse oil-in-water emulsion.

Homogenization and Sonication: Subject the pre-emulsion to high-pressure homogenization

or probe sonication to reduce the particle size to the nanometer range.

Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to

solidify and form SLNs.

Phase Preparation

Emulsification Nanonization SolidificationSolid Lipid + API Melt Lipid Phase
(> Melting Point)

High-Speed Homogenization

Combine Phases

Aqueous Phase
(Span 20 + Water)

Heat Aqueous Phase
(Same Temperature)

Combine Phases

Probe Sonication or
High-Pressure Homogenization

Form Pre-emulsion Cooling in Ice BathForm Nanoemulsion hFinal SLN Dispersion

Click to download full resolution via product page

Workflow for SLN Preparation.

Self-Microemulsifying Drug Delivery Systems
(SMEDDS)
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SMEDDS are isotropic mixtures of oil, surfactant, co-surfactant, and drug that spontaneously

form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the

gastrointestinal fluids. Sorbitan monododecanoate can be used as a surfactant in SMEDDS

formulations to improve the solubility and oral absorption of poorly water-soluble drugs.

Application Note: SMEDDS for Improved Dissolution of
Poorly Soluble Drugs
For drugs with low aqueous solubility, SMEDDS formulations containing Sorbitan
monododecanoate can significantly enhance their dissolution rate and extent. For example, a

SMEDDS formulation of telmisartan containing Tween 20 (a polysorbate derived from sorbitan

monolaurate) as the surfactant showed a 6-7 fold enhancement in drug release compared to

the pure drug.[3] The spontaneous formation of a microemulsion in the gut provides a large

surface area for drug absorption.

Quantitative Data Summary: Telmisartan-Loaded SMEDDS

Formulation Component Concentration (% w/w)

Telmisartan 20 mg

Castor Oil (Oil) 30

Tween 20 (Surfactant) 55

Propylene Glycol (Co-surfactant) 15

Performance Metric Value

Globule Size 140-342 nm

Self-emulsification Time < 1 minute

In vitro Drug Release (120 min) 100%

Data from a study on telmisartan-loaded SMEDDS.[3]

Experimental Protocol: Preparation of SMEDDS
This protocol describes the straightforward preparation of a liquid SMEDDS formulation.
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Materials:

Oil (e.g., Castor oil, Capryol 90)

Sorbitan monododecanoate (Span 20) or its ethoxylated derivative (Tween 20)

Co-surfactant (e.g., Propylene glycol, Transcutol HP)

Active Pharmaceutical Ingredient (API)

Equipment:

Vortex mixer

Magnetic stirrer

Water bath

Procedure:

Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-

surfactants to select the most suitable components.

Construction of Phase Diagrams: Construct pseudo-ternary phase diagrams to identify the

microemulsion region and determine the optimal concentration ranges of the oil, surfactant,

and co-surfactant.

Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into

a glass vial.

Drug Incorporation: Add the API to the mixture and facilitate its dissolution by gentle stirring

using a magnetic stirrer, with or without slight heating.

Homogenization: Vortex the mixture until a clear, homogenous solution is obtained.
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Step 1: Component Selection

Step 2: Formulation

Solubility Studies
(API in Oils, Surfactants, Co-surfactants)
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(with/without heat)

Add API

Vortex Mixing gFinal SMEDDS Formulation
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Workflow for SMEDDS Preparation.

Organogels
Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-

dimensional network of self-assembled gelator molecules. Sorbitan esters, including Sorbitan
monododecanoate, can act as organogelators, forming stable gels with various organic

solvents. These systems have potential applications in transdermal and topical drug delivery.

Application Note: Organogels for Transdermal Drug
Delivery
Sorbitan ester-based organogels can serve as reservoirs for the sustained transdermal delivery

of drugs. For example, an organogel composed of sorbitan monopalmitate (Span 40) and

polysorbate 60 has been investigated for the transdermal delivery of sumatriptan.[4] The gel

matrix can control the release of the drug, and the lipidic components can enhance its

permeation through the skin.

Quantitative Data Summary: Sumatriptan-Loaded Organogel
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Formulation Component Details

Oil Phase Isooctane

Surfactants
Sorbitan monopalmitate (Span 40), Polysorbate

60

Aqueous Phase Water

Performance Metric Value

Permeation Rate (Pig Skin) 0.231 mg/h/cm²

Data from a study on sumatriptan-loaded organogels.[4]

Experimental Protocol: Preparation of Organogels
This protocol describes the preparation of a sorbitan ester-based organogel by a simple

heating and cooling method.

Materials:

Organic Solvent (e.g., Isooctane, Isopropyl myristate)

Sorbitan monododecanoate (or other sorbitan esters like Span 40 or Span 60)

Co-surfactant (optional, e.g., Polysorbate)

Active Pharmaceutical Ingredient (API)

Aqueous Phase (if preparing a microemulsion-based gel)

Equipment:

Beaker

Hot plate with magnetic stirrer

Water bath
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Procedure:

Dissolution: Disperse the sorbitan ester and the API in the organic solvent in a beaker. If an

aqueous phase is included, it is typically incorporated at this stage.

Heating: Heat the mixture on a hot plate with continuous stirring until the organogelator is

completely dissolved, and a clear solution is formed.

Gelling: Remove the beaker from the hot plate and allow it to cool to room temperature. The

solution will form a gel upon cooling.

Step 1: Dispersion

Step 2: Heating & Dissolution Step 3: Gelling

Sorbitan Ester + API

Dispersion in Beaker

Organic Solvent

Heating with Stirring Cooling to Room TemperatureForm Clear Solution fFinal Organogel

Click to download full resolution via product page

Workflow for Organogel Preparation.

Characterization and Stability Testing
Common Characterization Techniques

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and

stability of the nanoparticles.

Entrapment Efficiency (%EE): Calculated by separating the unentrapped drug from the

formulation (e.g., by centrifugation or dialysis) and quantifying the drug in the formulation.

%EE = [(Total Drug - Free Drug) / Total Drug] x 100
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Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron

Microscopy (SEM).

In Vitro Drug Release: Typically studied using a dialysis bag method or Franz diffusion cells.

Stability Studies
The stability of Sorbitan monododecanoate-based formulations should be assessed under

different storage conditions (e.g., refrigerated at 4°C and at room temperature 25°C) over a

defined period (e.g., 3 months).[5] Key parameters to monitor include changes in particle size,

PDI, zeta potential, and drug content. Any signs of aggregation, precipitation, or phase

separation should also be noted.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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